molecular formula C19H19NO3 B6662313 4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid

4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid

Cat. No.: B6662313
M. Wt: 309.4 g/mol
InChI Key: CVSLKSKIRHHTNM-UHFFFAOYSA-N
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Description

4-(Bicyclo[420]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Carbonyl Group: The carbonyl group at the 7-position can be introduced via Friedel-Crafts acylation.

    Amidation: The carbonyl group is then converted to an amide using reagents such as ammonia or amines.

    Attachment of the Phenylbutanoic Acid Moiety: The final step involves coupling the bicyclic amide with 4-phenylbutanoic acid through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanoic acid moieties.

    Reduction: Reduction reactions can target the carbonyl and amide groups, potentially converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the bicyclic and phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

This compound may be investigated for its potential biological activity, including enzyme inhibition or receptor binding. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents. Its ability to interact with biological targets makes it a promising lead compound.

Industry

In materials science, the compound’s unique bicyclic structure could be utilized in the development of novel polymers or materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bicyclic structure could facilitate binding to hydrophobic pockets, while the carbonyl and amide groups could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: The core structure without additional functional groups.

    4-Phenylbutanoic acid: A simpler analog lacking the bicyclic structure.

    N-Phenylsuccinimide: Another compound with an amide linkage but different core structure.

Uniqueness

4-(Bicyclo[420]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid is unique due to its combination of a bicyclic core with a phenylbutanoic acid moiety

This detailed overview should provide a comprehensive understanding of 4-(Bicyclo[420]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(22)11-10-17(13-6-2-1-3-7-13)20-19(23)16-12-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSLKSKIRHHTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C(=O)NC(CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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